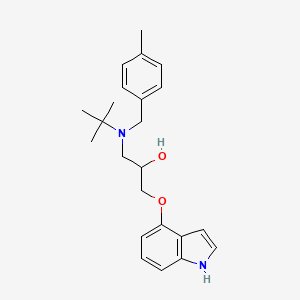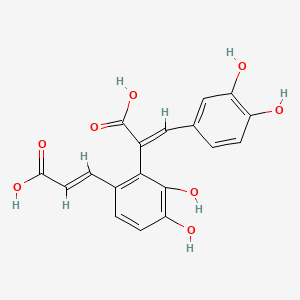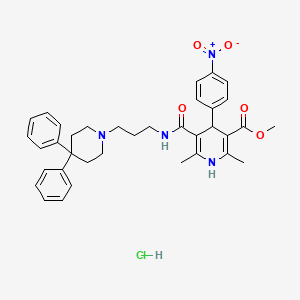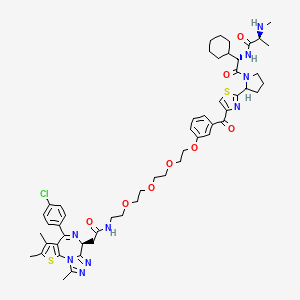
SR-18292
Descripción general
Descripción
SR-18292 is a small molecule inhibitor of peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α). It has been shown to increase the acetylation of PGC-1α, suppress gluconeogenic gene expression, and reduce glucose production in hepatocytes . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of metabolic disorders and sickle cell disease .
Aplicaciones Científicas De Investigación
SR-18292 has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
SR-18292 primarily targets the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) . PGC-1α is a transcriptional coactivator that plays a pivotal role in energy homeostasis by co-activating transcription factors that regulate fat and glucose metabolism .
Mode of Action
This compound acts as an inhibitor of PGC-1α . It increases the acetylation of PGC-1α, which is achieved by enhancing the interaction of PGC-1α with the acetyl transferase GCN5 . This results in the suppression of gluconeogenic gene expression and a reduction in glucose production in hepatocytes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gluconeogenesis pathway . By inhibiting PGC-1α, this compound suppresses the expression of genes involved in gluconeogenesis, thereby reducing the production of glucose in hepatocytes .
Result of Action
The primary result of this compound’s action is the reduction of blood glucose levels and the increase of hepatic insulin sensitivity . This is achieved by suppressing the expression of gluconeogenic genes, which leads to a decrease in glucose production in hepatocytes .
Action Environment
The efficacy of this compound can be influenced by the environment, particularly the diet of the organism. For instance, in high-fat diet-fed mice, a dietary model of obesity and T2D, treatment with this compound resulted in significantly lower levels of fasting blood glucose concentrations .
Métodos De Preparación
The synthesis of SR-18292 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically not disclosed in public databases. it is known that the compound is available in various purities and quantities for research purposes .
Análisis De Reacciones Químicas
SR-18292 undergoes several types of chemical reactions, primarily focusing on its interaction with PGC-1α. The compound increases the acetylation of PGC-1α by enhancing its interaction with acetyltransferase GCN5. This interaction reduces the coactivation of PGC-1α with nuclear hormone receptor HNF4α, thereby inhibiting gluconeogenic transcription . Common reagents and conditions used in these reactions include acetyltransferase GCN5 and specific lysine residues on PGC-1α . The major products formed from these reactions are acetylated PGC-1α and reduced gluconeogenic gene expression .
Comparación Con Compuestos Similares
SR-18292 is unique in its specific inhibition of PGC-1α and its dual application in metabolic and hematological disorders. Similar compounds include:
Hydroxyurea: An FDA-approved drug for sickle cell disease that induces fetal hemoglobin production but through a different mechanism.
Pioglitazone: A drug used to treat type 2 diabetes by improving insulin sensitivity, but it does not specifically target PGC-1α.
Resveratrol: A natural compound that activates PGC-1α but has broader effects on multiple metabolic pathways.
This compound stands out due to its targeted mechanism of action and its potential to treat both metabolic and hematological disorders .
Propiedades
IUPAC Name |
1-[tert-butyl-[(4-methylphenyl)methyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-17-8-10-18(11-9-17)14-25(23(2,3)4)15-19(26)16-27-22-7-5-6-21-20(22)12-13-24-21/h5-13,19,24,26H,14-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRANURXPKRRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(COC2=CC=CC3=C2C=CN3)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)

![8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B610899.png)


